
4-N-benzyl-6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-benzyl-6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is an inhibitor of certain enzymes and has shown potential in treating various diseases.
Mecanismo De Acción
The mechanism of action of 4-N-benzyl-6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine involves the inhibition of certain enzymes. It has been shown to inhibit the activity of protein kinases and cyclin-dependent kinases, which are involved in cell growth and division. By inhibiting these enzymes, 4-N-benzyl-6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine may prevent the growth and proliferation of cancer cells and slow the progression of neurodegenerative disorders.
Biochemical and Physiological Effects:
4-N-benzyl-6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which may prevent the growth and proliferation of cancer cells and slow the progression of neurodegenerative disorders. Additionally, it has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-N-benzyl-6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine in lab experiments is its potential as an inhibitor of certain enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that it may not be effective in all types of cancer or neurodegenerative disorders, and further research is needed to determine its efficacy in different disease models.
Direcciones Futuras
There are several future directions for the study of 4-N-benzyl-6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine. One direction is to further investigate its potential as a treatment for cancer and neurodegenerative disorders. Additionally, it may be useful to study the effects of this compound on other biological processes, such as inflammation and immune function. Finally, further research is needed to determine the optimal dosage and administration of 4-N-benzyl-6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine for different disease models.
In conclusion, 4-N-benzyl-6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine is a chemical compound that has shown potential in various scientific research applications. Its inhibition of certain enzymes makes it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is needed to determine its efficacy in different disease models and its optimal dosage and administration.
Métodos De Síntesis
The synthesis of 4-N-benzyl-6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine involves the reaction of 2,4-dichloro-6-(cyclopropylamino) pyrimidine with benzylamine in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
4-N-benzyl-6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine has been studied for its potential use in various scientific research applications. It has been shown to be an inhibitor of certain enzymes, including protein kinases and cyclin-dependent kinases. This makes it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Propiedades
IUPAC Name |
4-N-benzyl-6-chloro-4-N-cyclopropylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4/c15-12-8-13(18-14(16)17-12)19(11-6-7-11)9-10-4-2-1-3-5-10/h1-5,8,11H,6-7,9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCWOZBFQVTHJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C3=CC(=NC(=N3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(carbamoylamino)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7530044.png)
![N-[(2,6-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7530055.png)
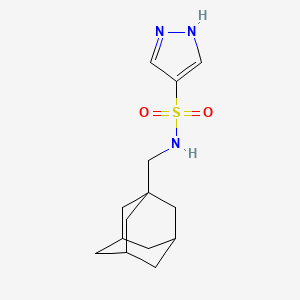
![1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7530079.png)
![2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7530080.png)


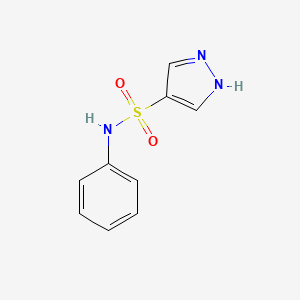
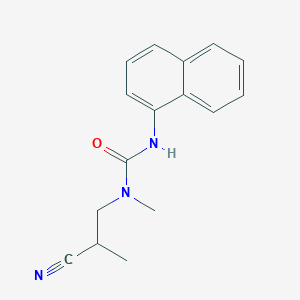
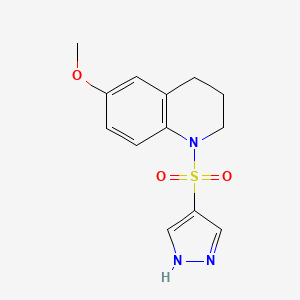
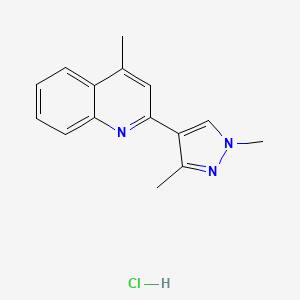
![4-(1,3-Benzoxazol-2-ylmethyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7530126.png)
![N-[(3-hydroxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7530134.png)
